molecular formula C19H17FN2O3S B4431774 N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide

Cat. No. B4431774
M. Wt: 372.4 g/mol
InChI Key: OJNQKAQKRSBRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as PFBT and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of PFBT is not fully understood. However, it is believed that PFBT exerts its therapeutic effects by inhibiting certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
PFBT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. PFBT has also been shown to improve cognitive function and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using PFBT in lab experiments is its potent therapeutic effects. PFBT has been shown to have a wide range of therapeutic applications, making it a valuable tool for researchers. However, one limitation of using PFBT in lab experiments is its potential toxicity. PFBT has been shown to be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many future directions for research on PFBT. One area of research is the development of new synthetic methods for PFBT. Another area of research is the identification of new therapeutic applications for PFBT. Additionally, research on the mechanism of action of PFBT is needed to fully understand its therapeutic effects. Finally, future research should focus on the development of PFBT analogs with improved therapeutic properties.
In conclusion, PFBT is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. PFBT has the potential to be a valuable tool for researchers in a variety of fields, and further research is needed to fully understand its therapeutic properties.

Scientific Research Applications

PFBT has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. PFBT has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S/c1-11-17(12-4-6-13(20)7-5-12)21-19(26-11)22-18(23)15-9-8-14(24-2)10-16(15)25-3/h4-10H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNQKAQKRSBRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.